molecular formula C15H18N4O B1682945 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine

2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine

Cat. No.: B1682945
M. Wt: 270.33 g/mol
InChI Key: YNADXFWEXJTQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for TC-E 5005 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of the imidazo[1,5-a]pyrido[3,2-e]pyrazine core structure . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

TC-E 5005 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

TC-E 5005 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 10A and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of phosphodiesterase 10A in cellular signaling and smooth muscle contraction.

    Medicine: Investigated for its potential therapeutic applications in conditions involving smooth muscle contractions, such as benign prostatic hyperplasia.

    Industry: Utilized in the development of new pharmaceuticals targeting phosphodiesterase 10A

Mechanism of Action

TC-E 5005 exerts its effects by selectively inhibiting phosphodiesterase 10A. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which in turn modulate various cellular processes. The compound specifically targets the phosphodiesterase 10A enzyme, preventing it from breaking down cAMP and cGMP, thereby enhancing their signaling pathways .

Comparison with Similar Compounds

TC-E 5005 is unique in its high selectivity and potency for phosphodiesterase 10A compared to other similar compounds. Some similar compounds include:

TC-E 5005 stands out due to its specificity for phosphodiesterase 10A, making it a valuable tool for studying this particular enzyme and its associated pathways.

Properties

IUPAC Name

12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNADXFWEXJTQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine

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